tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate
Description
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a fluoropyridinyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Properties
Molecular Formula |
C12H17FN2O2 |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m0/s1 |
InChI Key |
YEIDBANZYBXHHR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions for these methods often include the use of solvents like 1,4-dioxane and bases such as cesium carbonate .
Chemical Reactions Analysis
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl (6-fluoropyridin-3-yl)carbamate: This compound shares a similar fluoropyridinyl group but differs in its overall structure and properties.
tert-Butyl (4-bromo-6-fluoropyridin-3-yl)carbamate: This compound also contains a fluoropyridinyl group but includes a bromine atom, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
